molecular formula C10H10O4 B1177072 Methyl caffeate CAS No. 142234-81-9

Methyl caffeate

Cat. No.: B1177072
CAS No.: 142234-81-9
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Description

Methyl caffeate is an ester of caffeic acid, a naturally occurring phenolic compound. It is known for its antioxidant, anti-inflammatory, and antidiabetic properties. This compound is found in various plants, including the fruit of Solanum torvum . This compound has been studied for its potential health benefits, particularly in the context of diabetes and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl caffeate can be synthesized through a modified Wittig reaction, which is a crucial tool in organic chemistry for constructing unsaturated carbon–carbon bonds. This reaction is typically performed in an aqueous medium at 90°C. The presence of unprotected hydroxyl groups in the phenyl ring can influence the reaction yields . The reaction involves the esterification of caffeic acid with methanol in the presence of a catalyst, such as sulfuric acid .

Industrial Production Methods: Industrial production of this compound often involves the transesterification of caffeic acid derivatives with methanol. This process can be catalyzed by various enzymes or chemical catalysts to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Methyl caffeate undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The oxidation of this compound can yield bioactive products, including dihydrobenzofuran lignans, which have shown strong antitumor activity .

Mechanism of Action

Methyl caffeate exerts its effects through several molecular targets and pathways:

Comparison with Similar Compounds

Methyl caffeate is unique among caffeic acid derivatives due to its specific molecular structure and biological activities. Similar compounds include:

This compound stands out due to its potent inhibition of SASP factors and its dual role in both neuroprotection and insulin secretion enhancement, making it a versatile compound for various therapeutic applications.

Properties

IUPAC Name

methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2-6,11-12H,1H3/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNYGKNIVPVPPX-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401030290
Record name Methyl caffeate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401030290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3843-74-1
Record name Caffeic acid methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003843741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl caffeate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401030290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl Caffeate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CAFFEIC ACID METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N79173B9HF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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